Doxazosin-d8 Hydrochloride is a deuterated analog of doxazosin, a medication primarily used for the treatment of hypertension and benign prostatic hyperplasia. The compound is classified as an alpha-1 adrenergic receptor antagonist, which works by relaxing blood vessels and improving urine flow in patients with prostate enlargement.
Doxazosin-d8 Hydrochloride is synthesized from doxazosin through deuteration, a process that replaces certain hydrogen atoms with deuterium. This modification is significant for research applications, particularly in pharmacokinetic studies, where it serves as an internal standard to quantify the parent drug and its metabolites in biological samples.
Doxazosin-d8 Hydrochloride falls under the category of pharmaceutical compounds and is recognized for its role in therapeutic drug monitoring. It is commonly utilized in research settings to study the metabolic pathways and pharmacodynamics of doxazosin.
The synthesis of doxazosin-d8 Hydrochloride involves several steps, primarily focusing on the deuteration of the original doxazosin compound. The general method includes:
The synthesis typically requires careful monitoring of reaction conditions such as temperature (usually below 40°C) and solvent choice to optimize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to analyze the product.
Doxazosin-d8 Hydrochloride has a molecular formula of , where represents deuterium atoms replacing hydrogen atoms in the structure. The compound retains the core structure of doxazosin but with isotopic substitution that aids in tracking its metabolic fate in biological systems.
Doxazosin-d8 Hydrochloride can undergo various chemical reactions similar to its non-deuterated counterpart. Key reactions include:
The identification of metabolites through mass spectrometry often utilizes deuterated standards like doxazosin-d8 to enhance sensitivity and accuracy during analysis.
Doxazosin-d8 Hydrochloride functions as an antagonist at alpha-1 adrenergic receptors.
Clinical studies have demonstrated that both doxazosin and its deuterated form exhibit similar pharmacodynamics, making doxazosin-d8 a reliable standard for research purposes .
Studies have shown that the introduction of deuterium does not significantly alter the chemical stability or solubility profile compared to non-deuterated doxazosin .
Doxazosin-d8 Hydrochloride is primarily employed in scientific research settings:
Doxazosin-d8 hydrochloride (Chemical Abstracts Service Registry Number: 1219803-95-8) features systematic replacement of eight hydrogen atoms with deuterium at the piperazine ring positions, yielding the molecular formula C₂₃H₁₇D₈N₅O₅·HCl. This corresponds to a molecular weight of 495.99 g/mol – approximately 8.05 atomic mass units heavier than the non-deuterated hydrochloride salt (molecular weight: 451.48 g/mol) [3] [6]. The structural integrity of the pharmacologically active quinazoline and benzodioxane moieties remains preserved, while the isotopic labeling occurs at metabolically stable sites to ensure analytical utility during metabolite tracking [2].
Table 1: Molecular Characteristics of Doxazosin-d8 Hydrochloride
Property | Specification |
---|---|
IUPAC Name | [4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone; hydrochloride |
Canonical SMILES | Cl.[²H]C1([²H])N(C(=O)C2COc3ccccc3O2)C([²H])([²H])C([²H])([²H])N(c4nc(N)c5cc(OC)c(OC)cc5n4)C1([²H])[²H] |
Purity Specifications | >95% (HPLC confirmed) |
Crystallinity | Solid, white to off-white powder |
Storage Stability | -20°C (desiccated, long-term storage) |
The deuterium incorporation occurs specifically at the four methylene groups (-CH₂-) of the piperazine ring, resulting in eight equivalent C-D bonds that confer distinctive spectral signatures in nuclear magnetic resonance (NMR) analysis. This labeling strategy creates a 4 Da mass shift per deuterated methylene group under mass spectrometric detection, producing a characteristic cluster ion pattern centered 8 Da higher than the protiated compound – critical for discrimination in complex biological matrices [3] [6]. Synthesis typically involves catalytic reductive deuteration of the precursor doxazosin molecule under deuterium gas atmosphere or through hydrogen-deuterium exchange using deuterated solvents under optimized reaction conditions [6].
Deuterium, a stable non-radioactive hydrogen isotope with twice the atomic mass, has revolutionized pharmacokinetic research through its ability to create chemically identical yet mass-differentiated drug analogs. When incorporated at metabolically stable positions (typically carbon-bound hydrogens resistant to exchange), deuterium-labeled compounds serve as ideal internal standards by exhibiting nearly identical chromatographic behavior to their protiated counterparts while remaining distinguishable via mass spectrometry [2] [6]. This physicochemical mimicry enables precise correction for analyte losses during sample preparation and matrix-induced ionization suppression during LC-MS/MS analysis.
The strategic placement of eight deuterium atoms within the piperazine ring of doxazosin-d8 hydrochloride exemplifies optimal isotopic labeling design:
These properties make doxazosin-d8 hydrochloride particularly valuable for investigating doxazosin's complex metabolic pathway, which generates over 15 metabolites through O-demethylation, hydroxylation, and benzodioxane ring opening. By co-administering the deuterated analog as an internal standard, researchers can accurately quantify both parent drug and metabolites while correcting for enzymatic variations between test subjects [4] [6].
In contemporary bioanalytical laboratories, doxazosin-d8 hydrochloride has established itself as the gold standard internal reference compound for quantifying doxazosin in biological matrices. Its implementation addresses critical challenges in drug quantification, particularly given doxazosin's low therapeutic plasma concentrations (typically 1-25 ng/mL) and extensive protein binding (>98%) that complicate direct detection [5] [7].
Table 2: Analytical Applications of Doxazosin-d8 Hydrochloride
Application Domain | Methodology | Performance Metrics |
---|---|---|
LC-MS/MS Quantification | Reverse-phase C18 columns; ESI+ MRM detection | LLOQ: 0.3 ng/mL; Precision: <8% RSD |
Pharmacokinetic Studies | Plasma/serum analysis using deuterated IS | Recovery: >94%; Matrix effect correction: >90% |
Metabolic Profiling | Metabolic stability assessment with tracer | Identification of >6 phase I/II metabolites |
Formulation Analysis | HPLC with deuterated IS for content uniformity | Accuracy: 98-102%; Specificity: No co-elution |
The compound's primary utility emerges in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, where it enables:
Validation studies demonstrate that methods employing doxazosin-d8 hydrochloride achieve exceptional sensitivity with lower limits of quantification (LLOQ) reaching 0.3 ng/mL in plasma – approximately 3-fold more sensitive than methods using structural analogs as internal standards. This enhanced sensitivity proves critical for characterizing doxazosin's terminal elimination phase in pharmacokinetic studies, where concentrations diminish rapidly following administration [6] [10]. Beyond plasma analysis, the compound has enabled sensitive detection of doxazosin in prostate tissue, seminal fluid, and pharmaceutical formulations, establishing its versatility across diverse analytical contexts [3] [7].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5